molecular formula C18H16ClNO4 B5862467 5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime

5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime

Cat. No. B5862467
M. Wt: 345.8 g/mol
InChI Key: HKNPTCHPCCZYGQ-SILNSSARSA-N
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Description

5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime (5-MeO-DMT) is a synthetic compound that belongs to the family of tryptamines. It is a potent psychedelic substance that is known to produce intense spiritual experiences. The compound has been studied for its potential therapeutic benefits in treating depression, anxiety, and addiction. In

Mechanism of Action

The exact mechanism of action of 5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood. However, it is believed that the compound exerts its effects by binding to serotonin receptors in the brain. Specifically, this compound is thought to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition.
Biochemical and Physiological Effects:
When ingested, this compound produces a range of biochemical and physiological effects. These effects include altered states of consciousness, changes in perception, and intense emotional experiences. The compound is also known to produce physical effects such as increased heart rate and blood pressure, dilated pupils, and tremors.

Advantages and Limitations for Lab Experiments

5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be purified using standard chromatography techniques. Additionally, this compound has a potent psychoactive effect, making it useful for studying the effects of psychedelics on the brain. However, the compound is also highly regulated and can be difficult to obtain for research purposes.

Future Directions

There are several potential future directions for the study of 5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime. One area of interest is the potential therapeutic benefits of the compound in treating depression, anxiety, and addiction. Additionally, researchers may explore the use of this compound in treating neurological disorders such as cluster headaches. Finally, further research may be conducted to better understand the mechanism of action of this compound and its effects on the brain.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic benefits. The compound has a potent psychoactive effect and is believed to exert its effects by binding to serotonin receptors in the brain. This compound has several advantages for use in lab experiments, but is also highly regulated and can be difficult to obtain for research purposes. Future research may explore the potential therapeutic benefits of the compound in treating depression, anxiety, and addiction, as well as its effects on neurological disorders such as cluster headaches.

Synthesis Methods

The synthesis of 5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the condensation of 5-methoxyindole-3-acetaldehyde with 5-chloro-2-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative, which is purified and isolated using chromatography techniques.

Scientific Research Applications

5-methoxy-1-indanone O-(5-chloro-2-methoxybenzoyl)oxime has been studied extensively for its potential therapeutic benefits. Recent research has shown that the compound may have antidepressant, anxiolytic, and anti-addictive properties. Studies have also suggested that this compound may help individuals overcome trauma and improve their overall well-being. Additionally, the compound has been studied for its potential use in treating cluster headaches and other neurological disorders.

properties

IUPAC Name

[(Z)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-22-13-5-6-14-11(9-13)3-7-16(14)20-24-18(21)15-10-12(19)4-8-17(15)23-2/h4-6,8-10H,3,7H2,1-2H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNPTCHPCCZYGQ-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)Cl)OC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)Cl)OC)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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